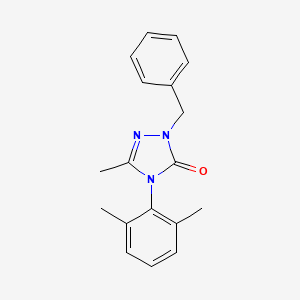

2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-13-8-7-9-14(2)17(13)21-15(3)19-20(18(21)22)12-16-10-5-4-6-11-16/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKQADMXJUZPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 2,6-dimethylbenzaldehyde to form an intermediate hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. The incorporation of a triazole ring can enhance the efficacy against various bacterial strains and fungi. Studies have shown that certain derivatives exhibit potent activity against resistant strains of bacteria and fungi, suggesting potential applications in treating infections .

Fungicides

Due to their antifungal properties, triazole compounds like this compound are being explored as agricultural fungicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases. Research has indicated that these compounds can effectively control pathogens in crops such as wheat and corn .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their biological activities. Modifications in substituents on the benzyl or dimethylphenyl groups can significantly influence their potency and selectivity against specific biological targets. For example:

- Substituent Variations : Altering the position or type of substituents on the aromatic rings has been shown to enhance anticancer activity.

- Hybrid Compounds : Combining triazoles with other pharmacophores can result in hybrids that exhibit improved efficacy against multiple targets .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various triazole derivatives, this compound was tested against a panel of cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-benzyl... | MCF-7 | 0.48 |

| 2-benzyl... | HCT-116 | 0.78 |

| Doxorubicin | MCF-7 | 1.93 |

Case Study 2: Agricultural Application

A field trial conducted on wheat crops treated with a formulation containing triazole derivatives showed a significant reduction in fungal infections compared to untreated controls. The treated crops exhibited improved yield and quality .

Mechanism of Action

The mechanism of action of 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce metabolic stability.

- Halogenated derivatives (e.g., 5e in ) show enhanced antimicrobial potency due to improved membrane penetration.

- Bulky substituents (e.g., benzofuranyl in GSK2194069 ) enable targeted enzyme inhibition.

Trends :

Physicochemical and Spectral Properties

Insights :

- Aromatic substituents (e.g., benzyl, dimethylphenyl) dominate ¹H NMR aromatic regions (δ 7.0–7.5).

- C=O stretches (1,650–1,720 cm⁻¹) and C=N (1,576–1,596 cm⁻¹) are consistent across triazolones .

Biological Activity

2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860789-30-6) is a triazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

- Chemical Formula : C₁₈H₁₉N₃O

- Molecular Weight : 293.37 g/mol

- Purity : >90%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory activity by modulating the immune response. It inhibits the release of pro-inflammatory cytokines and reduces inflammation in animal models. Studies suggest that it may be effective in treating conditions associated with chronic inflammation.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study reported that this compound exhibited a minimum inhibitory concentration (MIC) against Candida glabrata and other pathogens. The results demonstrated a dose-dependent response in inhibiting microbial growth.

Pathogen MIC (µg/mL) Candida glabrata 32 Staphylococcus aureus 16 Escherichia coli 64 -

Anti-inflammatory Mechanism :

- In vitro assays revealed that the compound inhibited the activation of Nuclear Factor kappa B (NF-kB), a key regulator of inflammation. This inhibition correlated with decreased levels of TNF-alpha and IL-6.

-

Anticancer Activity :

- In a recent study involving human cancer cell lines (e.g., HeLa and MCF7), treatment with this triazole derivative resulted in significant reductions in cell viability (IC50 values ranging from 10 to 30 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-benzyl-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives are prepared by refluxing substituted benzaldehydes with aminotriazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–10 hours. Post-reaction workup includes solvent evaporation, filtration, and recrystallization .

- Key Parameters : Solvent choice (absolute ethanol), catalyst (acetic acid), and reaction time (4–10 hours) significantly influence yield.

Q. How is structural characterization performed for this triazole derivative?

- Techniques :

- Spectroscopy : IR (to confirm functional groups like C=O and C=N), ¹H/¹³C NMR (to resolve substituent positions), and mass spectrometry (for molecular ion validation) .

- X-ray Crystallography : Used to determine crystal packing and confirm regioselectivity in triazole ring substitution .

Q. What are the common biological activities associated with 1,2,4-triazole derivatives like this compound?

- Reported Activities : Triazole derivatives exhibit antifungal, antibacterial, and antitumor properties. These activities are linked to the electron-withdrawing groups (e.g., benzyl, substituted phenyl) that enhance interaction with biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in triazole synthesis?

- Experimental Design :

- Variable Screening : Test solvents (e.g., DMF vs. ethanol), catalysts (e.g., HCl vs. acetic acid), and temperature gradients (reflux vs. microwave-assisted).

- Byproduct Analysis : Use HPLC or TLC to identify side products (e.g., unreacted aldehydes) and adjust stoichiometry .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Study : If Compound A shows antifungal activity in Study X but not in Study Y:

- Re-evaluate Assay Conditions : Check solvent (DMSO vs. aqueous), concentration ranges, and microbial strains used.

- Structural Confirmation : Ensure the compound’s purity via elemental analysis and compare spectral data with literature .

Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?

- Workflow :

- Geometry Optimization : Use Gaussian or ORCA to model the triazole core and substituents.

- Electronic Properties : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to rationalize bioactivity .

Q. What are the challenges in analyzing regioselectivity during triazole ring formation?

- Approach :

- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in the triazole ring.

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR to identify rate-determining steps .

Q. How can solubility limitations in pharmacological assays be addressed?

- Formulation Strategies :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

Q. What are the best practices for ensuring compound stability during storage?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.